
(1-Fluoro-2,3-dimethylcyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Fluoro-2,3-dimethylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group and a cyclopropyl group bearing two methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-2,3-dimethylcyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor followed by fluorination. One common method is the reaction of cyclopentadiene with difluorocarbene, which initially forms a cyclopropane intermediate that undergoes ring expansion and subsequent elimination of hydrogen fluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Fluoro-2,3-dimethylcyclopropyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Aromatic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide in liquid ammonia can facilitate the substitution of the fluoro group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nitration would yield nitro-substituted derivatives, while nucleophilic substitution could produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (1-Fluoro-2,3-dimethylcyclopropyl)benzene would depend on its specific application. In chemical reactions, the fluoro group and the cyclopropyl ring can influence the reactivity and stability of the compound. For example, in nucleophilic aromatic substitution, the fluoro group can act as a leaving group, allowing nucleophiles to attack the benzene ring . The molecular targets and pathways involved would vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorobenzene: A simpler compound with only a fluoro substituent on the benzene ring.
Cyclopropylbenzene: Contains a cyclopropyl group attached to the benzene ring without additional substituents.
Dimethylcyclopropylbenzene: Similar to (1-Fluoro-2,3-dimethylcyclopropyl)benzene but lacks the fluoro group.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a dimethylcyclopropyl group on the benzene ring.
Eigenschaften
CAS-Nummer |
91423-75-5 |
|---|---|
Molekularformel |
C11H13F |
Molekulargewicht |
164.22 g/mol |
IUPAC-Name |
(1-fluoro-2,3-dimethylcyclopropyl)benzene |
InChI |
InChI=1S/C11H13F/c1-8-9(2)11(8,12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
RWLMFDMONIETMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1(C2=CC=CC=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


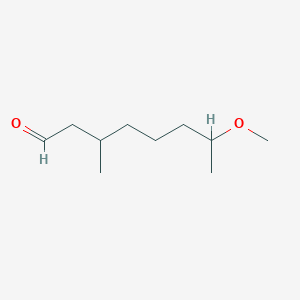
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
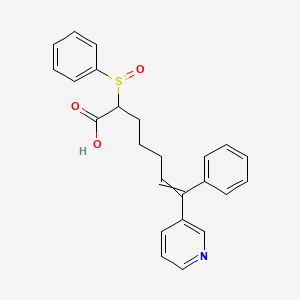
![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
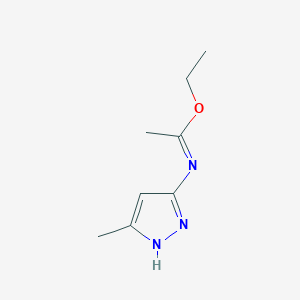

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
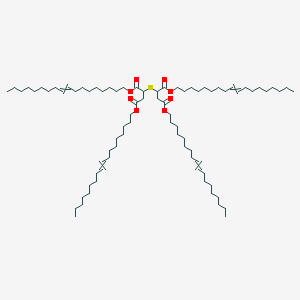
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
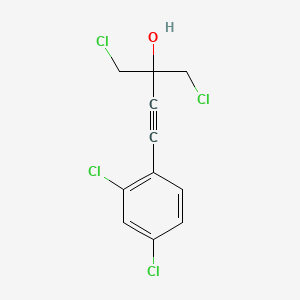
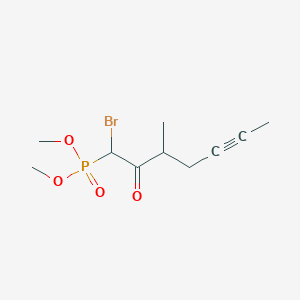
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
